While commercial suppliers exist that offer the compound for purchase [], there is no scientific literature readily available detailing its biological activity or potential applications in research.
Analyzing the compound's structure, we can identify several functional groups that might provide clues for its potential activity. These include:
GSK1838705A is a small-molecule inhibitor that specifically targets the insulin-like growth factor-1 receptor and the insulin receptor. This compound has garnered attention in cancer research due to its potential therapeutic applications, particularly in the treatment of various malignancies. It exhibits high potency, with reported inhibitory concentrations (IC50) of approximately 2.0 nmol/L for the insulin-like growth factor-1 receptor and 1.6 nmol/L for the insulin receptor, indicating its effectiveness in blocking these pathways involved in tumorigenesis and cancer progression .
GSK1838705A has been shown to possess significant biological activity against various cancer cell lines. Studies indicate that it effectively reduces the viability of both docetaxel-sensitive and docetaxel-resistant prostate cancer cells . In hepatocellular carcinoma models, GSK1838705A has been observed to enhance the inhibitory effects of other chemotherapeutic agents like sorafenib and regorafenib when used in combination treatments, suggesting its potential as part of multi-drug regimens . The compound's ability to inhibit key signaling pathways underscores its relevance in cancer therapy.
The synthesis of GSK1838705A involves several steps typical of small-molecule organic synthesis, including:
Specific details regarding the exact synthetic route may vary across different studies and publications.
GSK1838705A is primarily explored for its applications in oncology, particularly in:
Interaction studies have demonstrated that GSK1838705A can synergistically enhance the effects of other therapies. For instance, when combined with ramucirumab (a vascular endothelial growth factor receptor 2 inhibitor), GSK1838705A has shown improved inhibitory effects on cancer cell proliferation compared to either agent alone . These studies highlight its potential to be integrated into multi-targeted therapeutic strategies.
Several compounds share structural or functional similarities with GSK1838705A, particularly those targeting similar receptors or pathways:
Compound Name | Target Receptor(s) | Potency (IC50) | Unique Features |
---|---|---|---|
Linsitinib | Insulin-like growth factor-1 receptor | 20 nmol/L | Dual inhibition of IGF-1R and insulin receptor |
BMS-754807 | Insulin-like growth factor-1 receptor | 0.3 nmol/L | Selective IGF-1R inhibitor with distinct pharmacokinetics |
MK-0646 | Insulin-like growth factor-1 receptor | 0.2 nmol/L | Monoclonal antibody targeting IGF-1R |
GSK1838705A is unique due to its reversible inhibition mechanism and its specific potency against both the insulin-like growth factor-1 receptor and insulin receptor, making it a promising candidate for further development in cancer therapy .
GSK1838705A functions as an adenosine triphosphate-competitive kinase inhibitor, representing a class of small-molecule compounds that compete directly with adenosine triphosphate for binding to the active site of protein kinases [1] [2]. This mechanism involves the compound occupying the adenosine triphosphate-binding pocket within the kinase domain, thereby preventing the phosphorylation of downstream substrates and disrupting kinase-mediated signaling cascades [1] [3].
The adenosine triphosphate-competitive nature of GSK1838705A has been experimentally validated through kinetic analysis, which demonstrated that the compound exhibits competitive inhibition kinetics with respect to adenosine triphosphate binding [4] [1]. In biochemical assays utilizing baculovirus-expressed glutathione S-transferase-tagged proteins encoding the intracellular domains of insulin-like growth factor-1 receptor and insulin receptor, GSK1838705A displayed characteristic adenosine triphosphate-competitive behavior [4] [5].
The adenosine triphosphate-competitive mechanism is particularly significant for therapeutic applications, as this mode of inhibition typically results in reversible binding interactions that can be overcome by increasing adenosine triphosphate concentrations [1] [3]. This reversibility is advantageous from a pharmacological perspective, as it allows for more predictable dose-response relationships and reduces the likelihood of permanent enzyme inactivation [1].
GSK1838705A exhibits high-affinity binding to its target kinases through specific molecular interactions within the adenosine triphosphate-binding pocket. The compound demonstrates exceptional binding affinity with apparent inhibition constants of 0.7 nanomolar for insulin-like growth factor-1 receptor and 1.1 nanomolar for insulin receptor, as determined through filter binding assays [4] [1] [3].
The molecular structure of GSK1838705A features a pyrrolopyrimidine core scaffold that facilitates optimal binding interactions within the kinase active site [6]. The compound contains a 2-[[2-[[1-[(dimethylamino)ethanoyl]-5-(methyloxy)-2,3-dihydro-1H-indol-6-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-6-fluoro-N-methylbenzamide framework with molecular formula C27H29FN8O3 and molecular weight of 532.57 daltons [7] [8] [9].
Critical structural elements that contribute to the binding characteristics include the fluorinated benzamide moiety, which enhances binding affinity and selectivity, and the methoxy-substituted indoline group, which provides additional binding interactions [10] [1]. The pyrrolopyrimidine core serves as the primary adenosine triphosphate-mimetic component, enabling the compound to effectively compete with adenosine triphosphate for binding to the kinase active site [1] [6].
The binding characteristics are further enhanced by hydrogen bonding interactions between the compound and key amino acid residues within the kinase hinge region, which are essential for maintaining high-affinity binding and target specificity [1] [3]. These molecular interactions result in prolonged residence time at the target site, contributing to the compound's potent inhibitory activity.
GSK1838705A demonstrates exceptionally potent inhibition of insulin-like growth factor-1 receptor with an half-maximal inhibitory concentration of 2.0 nanomolar in biochemical enzyme assays [1] [8] [3]. The insulin-like growth factor-1 receptor is a transmembrane tyrosine kinase that plays crucial roles in cellular growth, survival, and metabolic regulation [1] [11]. Upon binding of insulin-like growth factor-1 or insulin-like growth factor-2 ligands, the receptor undergoes autophosphorylation and activates downstream signaling pathways including phosphoinositide 3-kinase/protein kinase B and mitogen-activated protein kinase cascades [11].
In cellular assays, GSK1838705A potently inhibits ligand-induced phosphorylation of insulin-like growth factor-1 receptor with an half-maximal inhibitory concentration of 85 nanomolar, demonstrating effective target engagement in intact cellular systems [4] [3]. The compound successfully blocks insulin-like growth factor-1 receptor-mediated downstream signaling, including phosphorylation of protein kinase B, insulin receptor substrate-1, and extracellular signal-regulated kinase [12] [11].
The inhibition of insulin-like growth factor-1 receptor by GSK1838705A results in significant biological consequences, including induction of apoptosis and cell cycle arrest in cancer cell lines that depend on insulin-like growth factor-1 receptor signaling for survival and proliferation [12] [11] [13]. Multiple studies have demonstrated that GSK1838705A treatment leads to accumulation of cells in the G1 phase of the cell cycle and increased apoptotic cell death in various tumor models [12] [11] [13].
The insulin receptor represents another primary target of GSK1838705A, with the compound exhibiting an half-maximal inhibitory concentration of 1.6 nanomolar in biochemical assays [1] [8] [3]. The insulin receptor is a heterotetrameric glycoprotein that serves as the principal mediator of insulin action in target tissues, regulating glucose homeostasis, lipid metabolism, and protein synthesis [1] [5].
Despite the potent biochemical inhibition of the insulin receptor, GSK1838705A demonstrates minimal effects on glucose homeostasis at therapeutically efficacious doses [1] [3]. This apparent paradox has been attributed to the compound's pharmacokinetic properties and tissue distribution, which may limit exposure to insulin-sensitive tissues relative to tumor tissues [1]. Additionally, the reversible nature of the adenosine triphosphate-competitive inhibition allows for maintained insulin sensitivity during periods of low compound concentrations [1].
In cellular phosphorylation assays, GSK1838705A inhibits insulin receptor phosphorylation with an half-maximal inhibitory concentration of 79 nanomolar, confirming effective target engagement at the cellular level [4] [3]. The compound blocks insulin-induced activation of downstream signaling pathways, including phosphorylation of insulin receptor substrate proteins and activation of phosphoinositide 3-kinase signaling [3].
Preclinical studies have shown that while GSK1838705A can transiently increase blood glucose levels through insulin receptor inhibition, these effects are generally well-tolerated and do not result in sustained hyperglycemia at therapeutic doses [1] [14]. This favorable therapeutic window between antitumor efficacy and metabolic side effects has been a key factor in the compound's development as a potential anticancer agent [1].
Anaplastic lymphoma kinase represents the most potently inhibited target of GSK1838705A, with an half-maximal inhibitory concentration of 0.5 nanomolar [1] [8] [3]. Anaplastic lymphoma kinase is a receptor tyrosine kinase that, under normal physiological conditions, is primarily expressed during embryonic development and has limited expression in adult tissues [1] [15]. However, anaplastic lymphoma kinase becomes oncogenically activated through chromosomal translocations, amplifications, or mutations in various malignancies [1] [15].
The exceptional potency of GSK1838705A against anaplastic lymphoma kinase has been demonstrated in multiple experimental systems, including isolated enzyme assays where the compound exhibits a dissociation constant of 0.35 nanomolar [3]. This ultra-high affinity binding results in sustained inhibition of anaplastic lymphoma kinase activity and downstream signaling pathways [1] [3].
In anaplastic lymphoma kinase-dependent cancer cell lines, GSK1838705A demonstrates remarkable antiproliferative activity with half-maximal effective concentrations ranging from 24 to 88 nanomolar [3] [16]. The compound effectively inhibits phosphorylation of nucleophosmin-anaplastic lymphoma kinase fusion proteins in Karpas-299 and SR-786 cell lines, leading to disruption of downstream signaling through signal transducer and activator of transcription 3 and other oncogenic pathways [3].
Preclinical in vivo studies have shown that GSK1838705A causes complete regression of anaplastic lymphoma kinase-dependent tumors at well-tolerated doses [1] [3]. In xenograft models of anaplastic lymphoma kinase-positive cancers, the compound demonstrated superior efficacy compared to other anaplastic lymphoma kinase inhibitors, achieving sustained tumor regression without significant toxicity [1] [15].
GSK1838705A exhibits exceptional selectivity for its primary target kinases relative to the broader human kinome. Comprehensive kinase profiling studies have demonstrated that the compound displays greater than 800-fold selectivity for insulin-like growth factor-1 receptor, insulin receptor, and anaplastic lymphoma kinase over a panel of 44 diverse protein kinases, including c-Jun N-terminal kinase [8] [17].
Extended selectivity profiling against a panel of 224 unique protein kinases revealed that only seven additional kinases were inhibited by more than 50 percent at a concentration of 0.3 micromolar, representing an exceptional selectivity profile for a kinase inhibitor [16]. This high degree of selectivity is particularly noteworthy given the structural conservation of adenosine triphosphate-binding sites across the human kinome [16].
The selectivity profile of GSK1838705A has been further validated through DiscoveRx KINOMEscan screening against 456 human kinases, confirming the compound's preferential inhibition of its intended targets [18]. Additional kinase profiling using the KinaseProfiler panel provided expanded confirmation of the compound's target specificity and minimal off-target activity [5].
Target Kinase | IC50 (nM) | Ki (nM) | Assay Type |
---|---|---|---|
IGF-1R (Insulin-like Growth Factor-1 Receptor) | 2.0 | 0.7 | Biochemical enzyme assay |
Insulin Receptor (IR) | 1.6 | 1.1 | Biochemical enzyme assay |
ALK (Anaplastic Lymphoma Kinase) | 0.5 | 0.35 | Biochemical enzyme assay |
IGF-1R (cellular assay) | 85.0 | N/A | Cellular phosphorylation assay |
Insulin Receptor (cellular assay) | 79.0 | N/A | Cellular phosphorylation assay |
The remarkable selectivity of GSK1838705A is attributed to specific structural features that enable preferential binding to the target kinases while minimizing interactions with off-target kinases [1] [16]. The unique combination of the pyrrolopyrimidine core with specific substituents creates a molecular recognition pattern that is optimally complementary to the adenosine triphosphate-binding sites of insulin-like growth factor-1 receptor, insulin receptor, and anaplastic lymphoma kinase [1] [6].
Kinase Panel | Selectivity Criteria | Result |
---|---|---|
Panel of 44 kinases (including JNK) | >800-fold selectivity over other kinases | Highly selective for IGF-1R, IR, and ALK |
Panel of 47 kinases | IC50 >1,600 nM for 47 kinases | Selective for primary targets |
Panel of 224 unique protein kinases | Only 7 kinases inhibited >50% at 0.3 μM | Excellent selectivity profile |
KinaseProfiler panel screening | Expanded kinase-selectivity profiling | Confirmed target specificity |